molecular formula C31H48O4 B13421058 4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid

Cat. No.: B13421058
M. Wt: 484.7 g/mol
InChI Key: GGGVPMQFUCDGGP-GCJUECPBSA-N
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Description

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid is a complex organic compound with a unique structure It is characterized by multiple chiral centers and a combination of cyclic and acyclic components

Preparation Methods

The synthesis of 4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid involves several steps. The synthetic route typically starts with the preparation of the hexahydro-1H-inden-4-ylidene intermediate, followed by the introduction of the ethylidene and methylidenecyclohexyl groups. The final step involves the formation of the oxobutanoic acid moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid is unique due to its specific structure and combination of functional groups. Similar compounds may include other derivatives of hexahydro-1H-indenes or cyclohexyl compounds, but they may differ in their specific substituents and stereochemistry.

Properties

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C31H48O4/c1-21(2)8-6-9-23(4)27-15-16-28-24(10-7-19-31(27,28)5)12-13-25-20-26(14-11-22(25)3)35-30(34)18-17-29(32)33/h12-13,21,23,26-28H,3,6-11,14-20H2,1-2,4-5H3,(H,32,33)/b24-12+,25-13-/t23-,26+,27-,28+,31-/m1/s1

InChI Key

GGGVPMQFUCDGGP-GCJUECPBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C

Origin of Product

United States

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